molecular formula C12H13ClN2 B8636495 2-Tert-butyl-5-chloro-1,6-naphthyridine

2-Tert-butyl-5-chloro-1,6-naphthyridine

Cat. No.: B8636495
M. Wt: 220.70 g/mol
InChI Key: AUKZUPBMJHLTPP-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloro-1,6-naphthyridine is a heterocyclic aromatic compound featuring a naphthyridine core (a bicyclic structure with two nitrogen atoms at the 1- and 6-positions). The tert-butyl substituent likely arises via alkylation or substitution reactions, leveraging the steric bulk to modulate selectivity in downstream reactions .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-tert-butyl-5-chloro-1,6-naphthyridine

InChI

InChI=1S/C12H13ClN2/c1-12(2,3)10-5-4-8-9(15-10)6-7-14-11(8)13/h4-7H,1-3H3

InChI Key

AUKZUPBMJHLTPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-tert-butyl-5-chloro-1,6-naphthyridine are best contextualized by comparing it to related naphthyridine derivatives. Key distinctions arise from substituent positions, saturation states, and functional groups, as summarized below:

Table 1: Comparative Analysis of 1,6-Naphthyridine Derivatives

Compound Name Substituents/Saturation Synthesis Method Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-tert-butyl, 5-Cl, fully aromatic Likely via POCl₃ halogenation of oxo precursor + alkylation ~235.7 (estimated) High steric bulk; potential kinase inhibition
5-Chloro-1,6-naphthyridine 5-Cl, fully aromatic POCl₃ treatment of 1,6-naphthyridin-5(6H)-one 164.6 Intermediate for pharmaceuticals
2-Chloro-1,6-naphthyridine 2-Cl, fully aromatic Meisenheimer reaction of 1,6-naphthyridine 1-oxide with POCl₃ 164.6 Electrophilic substitution studies
5-Chloro-8-iodo-1,6-naphthyridine 5-Cl, 8-I, fully aromatic Halogenation of parent naphthyridine 290.49 Life science building block
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine 5-Cl, partially saturated (tetrahydro) Hydrogenation of 5-chloro-1,6-naphthyridine 170.6 Enhanced solubility; CNS drug candidates
2-Chloro-5-dichloromethyl-1,6-naphthyridine 2-Cl, 5-CHCl₂, fully aromatic Chloromethylation of 2-chloro-1,6-naphthyridine 231.9 Reactive intermediate for heterocycles

Key Comparative Insights

Substituent Position and Reactivity: Chlorine at the 5-position (as in 5-chloro-1,6-naphthyridine) is typically introduced via POCl₃-mediated halogenation of oxo precursors . In contrast, 2-chloro isomers form via Meisenheimer reactions of N-oxides, where the nitrogen position dictates regioselectivity .

Saturation Effects :

  • Tetrahydro derivatives (e.g., 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine) exhibit reduced aromaticity, enhancing solubility and altering electronic profiles for CNS-targeting drug design .

Functional Group Interactions :

  • Dichloromethyl groups (e.g., 2-chloro-5-dichloromethyl-1,6-naphthyridine) increase electrophilicity, facilitating hydrolysis to oxo derivatives under acidic conditions .

Synthetic Challenges :

  • Yields and product distributions vary with reaction conditions. For example, 5-chloro-1,6-naphthyridine synthesis under sealed reflux achieves 90% yield, while dichloro byproducts form under prolonged heating .

Q & A

Q. What are the standard synthetic routes for 2-Tert-butyl-5-chloro-1,6-naphthyridine?

The compound is typically synthesized via chlorination of 1,6-naphthyridin-5(6H)-one derivatives using phosphoryl chloride (POCl₃). For example, 1,6-naphthyridin-5(6H)-one reacts with POCl₃ under sealed conditions at 130°C for 20 hours, yielding 5-chloro-1,6-naphthyridine with 90% efficiency . The tert-butyl group is introduced through alkylation or substitution reactions, often involving tert-butyl halides or Grignard reagents under controlled conditions (e.g., LiNPr₂i/THF at 70°C for methylation) .

Q. How can purification and characterization of this compound be optimized?

Chromatographic techniques (e.g., silica gel column chromatography) are recommended for purification due to the compound’s moderate polarity. Characterization should combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, NMR analysis of analogous 5-chloro-7-methyl-1,6-naphthyridine confirmed regioselectivity via distinct aromatic proton splitting patterns .

Advanced Research Questions

Q. What factors influence the regioselectivity of chlorination in 1,6-naphthyridine systems?

Regioselectivity is highly dependent on reaction conditions and substituents. For instance:

  • Chlorinating agents : POCl₃ preferentially chlorinates the 5-position in 1,6-naphthyridin-5(6H)-one , while PCl₅ may lead to di-chlorinated byproducts (e.g., 5,8-dichloro derivatives) .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 3-position direct chlorination to the 2-position, as seen in 3-nitro-1,6-naphthyridin-2(1H)-one → 2-chloro-3-nitro-1,6-naphthyridine (44% yield) .

Q. Table 1. Chlorination Outcomes Under Varying Conditions

SubstrateReagentConditionsProduct(s)YieldReference
1,6-naphthyridin-5(6H)-onePOCl₃130°C, sealed5-chloro-1,6-naphthyridine90%
6-methyl-1,6-naphthyridin-5(6H)-onePCl₅/POCl₃Reflux, 24h5-chloro-, 5,8-dichloro-, and 8-chloro-6-methyl2–24%

Q. How can contradictory data on reaction outcomes be resolved?

Contradictions often arise from subtle differences in reaction setups. For example:

  • Chlorinating agents : POCl₃ alone yields mono-chlorinated products, while PCl₅ with POCl₃ generates di-chlorinated byproducts due to increased electrophilicity .
  • Temperature : Higher temperatures (170°C) favor 5-chloro-1,6-naphthyridine, whereas reflux conditions (lower temps) result in no reaction .

Q. What strategies exist for functionalizing the 5-chloro position?

The 5-chloro group is highly reactive and amenable to nucleophilic substitution:

  • Hydrogenolysis : Pd/CaCO₃-catalyzed hydrogenolysis converts 5-chloro-7-methyl-1,6-naphthyridine to 7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (95% yield) .
  • Hydrazinolysis : Hydrazine hydrate replaces Cl with hydrazino groups (>95% yield), which can be oxidized to regenerate the parent naphthyridine .

Q. How do steric effects from the tert-butyl group impact reactivity?

The bulky tert-butyl group at the 2-position:

  • Reduces electrophilicity at adjacent positions, directing reactions (e.g., alkylation, oxidation) to the 5- or 8-positions.
  • Influences solubility : Enhanced lipophilicity aids in chromatographic separation but may reduce aqueous reaction efficiency.

Q. What analytical methods validate synthetic intermediates?

  • Kinetic vs. thermodynamic control : Monitor reaction progression via HPLC to detect intermediates (e.g., 8-chloro-6-methyl-1,6-naphthyridin-5(6H)-one in competing pathways) .
  • Isotopic labeling : Use ¹⁴C or deuterated reagents to trace substituent incorporation, as demonstrated in adipic acid derivatives .

Methodological Considerations

Q. How can competing reaction pathways be minimized during synthesis?

  • Optimize stoichiometry : Excess POCl₃ (3–5 eq.) ensures complete chlorination .
  • Control temperature : Sealed reactors at 130–170°C prevent volatile byproduct formation .
  • Use inert atmospheres : Argon/N₂ prevents oxidation of sensitive intermediates (e.g., hydrazino derivatives) .

Q. What safety protocols are critical for handling chlorinated naphthyridines?

  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Neutralize residual POCl₃ with ice-cold water before disposal .

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